Breast Cancer Preventive Efficacy: Tamoxifen Superiority Over Raloxifene in the STAR Trial
In the NSABP STAR P-2 trial, a head-to-head randomized comparison of tamoxifen (20 mg/day) versus raloxifene (60 mg/day) over 5 years in 19,747 postmenopausal women at elevated breast cancer risk, raloxifene was not superior to tamoxifen in reducing invasive breast cancer incidence. At an 81-month median follow-up, the risk ratio (raloxifene:tamoxifen) for invasive breast cancer was 1.24 (95% CI, 1.05–1.47), demonstrating tamoxifen's statistically significant superior preventive efficacy [1]. Long-term raloxifene retained 76% of the effectiveness of tamoxifen in preventing invasive disease [1]. The observed incidence rates of invasive breast cancer were raloxifene 4.4 per 1,000 women per year versus tamoxifen 4.3 per 1,000 women per year, with raloxifene potentially losing up to 35% of the tamoxifen effect on invasive breast cancer reduction [2].
| Evidence Dimension | Invasive breast cancer preventive efficacy (risk ratio, raloxifene:tamoxifen) |
|---|---|
| Target Compound Data | Risk ratio = 1.00 (reference) |
| Comparator Or Baseline | Raloxifene: Risk ratio = 1.24 (95% CI, 1.05–1.47) |
| Quantified Difference | Raloxifene retained 76% of tamoxifen's preventive effectiveness; up to 35% loss of tamoxifen effect |
| Conditions | NSABP STAR P-2 trial; 19,747 postmenopausal women; median follow-up 81 months; tamoxifen 20 mg/day vs raloxifene 60 mg/day for 5 years |
Why This Matters
For breast cancer prevention research or clinical trial design, tamoxifen remains the efficacy benchmark—raloxifene cannot be assumed equivalent without accepting a quantifiable 24% relative reduction in protective effect.
- [1] Vogel VG, Costantino JP, Wickerham DL, et al. Update of the National Surgical Adjuvant Breast and Bowel Project Study of Tamoxifen and Raloxifene (STAR) P-2 Trial: Preventing breast cancer. Cancer Prev Res. 2010;3(6):696-706. View Source
- [2] Amneal Pharmaceuticals LLC. Raloxifene Hydrochloride FDA Package Insert (Section 14.4: STAR Trial). 2024. View Source
